molecular formula C27H34N2O2 B2688688 1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione CAS No. 726152-94-9

1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione

Cat. No.: B2688688
CAS No.: 726152-94-9
M. Wt: 418.581
InChI Key: FEBZQXSEKXVOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione typically involves the reaction of 4-benzylpiperidine with a suitable diketone precursor under controlled conditions The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders, is ongoing.

    Industry: While not widely used in industrial applications, it serves as a valuable tool in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

IUPAC Name

1,3-bis(4-benzylpiperidin-1-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O2/c30-26(28-15-11-24(12-16-28)19-22-7-3-1-4-8-22)21-27(31)29-17-13-25(14-18-29)20-23-9-5-2-6-10-23/h1-10,24-25H,11-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBZQXSEKXVOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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